
2-Cyclopropyl-7-methylquinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline derivatives are widely recognized for their biological and pharmaceutical activities, making them essential in medicinal chemistry . The compound features a quinoline core with a cyclopropyl group at the 2-position and a methyl group at the 7-position, along with a carboxylic acid functional group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-cyclopropyl-7-methylquinoline-4-carboxylic acid, can be achieved through various methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . This method provides a straightforward route to quinoline-4-carboxylic acid derivatives. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols have been employed to construct and functionalize quinoline scaffolds .
Industrial Production Methods
Industrial production of quinoline derivatives often involves optimizing reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial processes. For example, the Pfitzinger reaction can be performed in water or ethanol as solvents, with catalysts such as KOH to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-7-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield quinoline-4-carboxylic acid derivatives with additional functional groups, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-7-methylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Biology: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities.
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-7-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-cyclopropyl-7-methylquinoline-4-carboxylic acid include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Hydroxyquinoline
- 2-Cyclopropylquinoline
Uniqueness
What sets this compound apart from other quinoline derivatives is its specific substitution pattern, which may confer unique biological and chemical properties. The presence of the cyclopropyl group at the 2-position and the methyl group at the 7-position can influence the compound’s reactivity and interactions with molecular targets .
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-cyclopropyl-7-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-8-2-5-10-11(14(16)17)7-12(9-3-4-9)15-13(10)6-8/h2,5-7,9H,3-4H2,1H3,(H,16,17) |
Clave InChI |
JTNSIFAUTKVMSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CC(=N2)C3CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



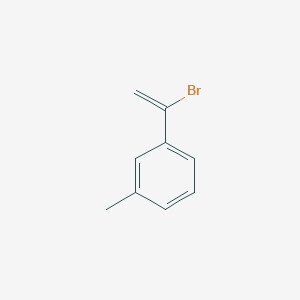
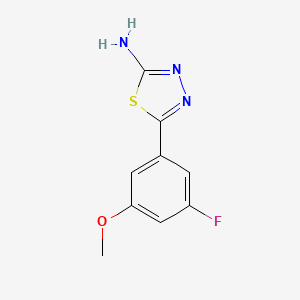
![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)
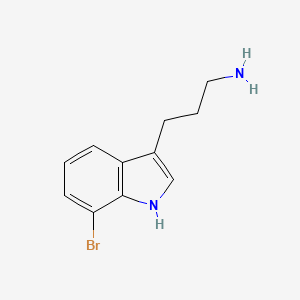
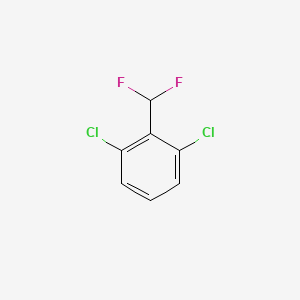
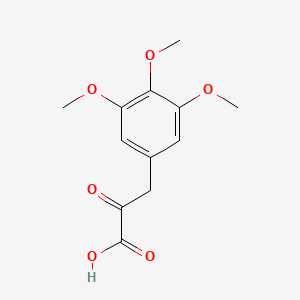
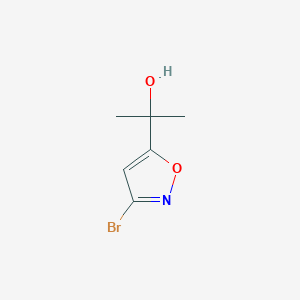

![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
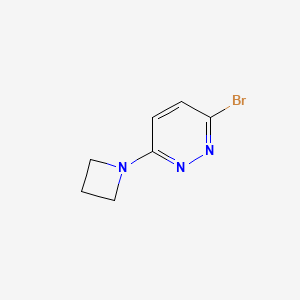
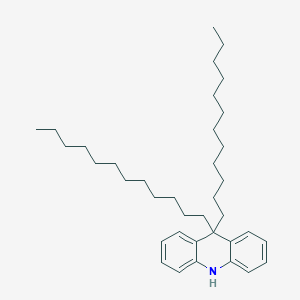
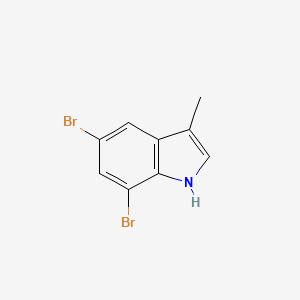
![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
